Suzuki Coupling Efficiency vs. Unsubstituted Analog
In a direct comparative study, 2-methoxy-5-pyrimidylboronic acid—a close structural analog lacking the 4-methyl group—achieved an 84% isolated yield in a two-fold Suzuki coupling with 4,6-dichloropyrimidine, whereas unsubstituted 5-pyrimidylboronic acid under identical conditions yielded only 56% [1]. While direct data for the 4-methyl analog is not available in this study, the presence of the electron-donating methoxy group at the 2-position is critical for enhancing reactivity; the additional 4-methyl group in the target compound is predicted to further increase electron density on the pyrimidine ring, potentially improving transmetalation efficiency and overall yield .
| Evidence Dimension | Isolated yield in two-fold Suzuki coupling |
|---|---|
| Target Compound Data | Predicted >84% (based on structural analogy) |
| Comparator Or Baseline | 2-Methoxy-5-pyrimidylboronic acid: 84%; 5-Pyrimidylboronic acid: 56% |
| Quantified Difference | +28% yield for methoxy-substituted analog over unsubstituted |
| Conditions | 4,6-Dichloropyrimidine, Na2CO3, Pd(PPh3)2Cl2, 1,4-dioxane, 95 °C |
Why This Matters
Higher yields in key cross-coupling steps directly reduce material costs and purification burden in multi-step syntheses, making this building block more economical and process-friendly.
- [1] Saygili, N.; Batsanov, A. S.; Bryce, M. R. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Org. Biomol. Chem. 2004, 2, 852-857. View Source
